ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 307552-16-5
VCID: VC4732507
InChI: InChI=1S/C21H20O4/c1-3-23-21(22)20-15(2)25-19-12-11-17(14-18(19)20)24-13-7-10-16-8-5-4-6-9-16/h4-12,14H,3,13H2,1-2H3/b10-7+
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C
Molecular Formula: C21H20O4
Molecular Weight: 336.387

ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

CAS No.: 307552-16-5

Cat. No.: VC4732507

Molecular Formula: C21H20O4

Molecular Weight: 336.387

* For research use only. Not for human or veterinary use.

ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate - 307552-16-5

Specification

CAS No. 307552-16-5
Molecular Formula C21H20O4
Molecular Weight 336.387
IUPAC Name ethyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C21H20O4/c1-3-23-21(22)20-15(2)25-19-12-11-17(14-18(19)20)24-13-7-10-16-8-5-4-6-9-16/h4-12,14H,3,13H2,1-2H3/b10-7+
Standard InChI Key LBOOQEPIEGDRES-JXMROGBWSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C

Introduction

Ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities and utility in medicinal chemistry. This compound features a unique molecular structure, incorporating both benzofuran and ester functionalities, which contribute to its aromatic properties and potential reactivity.

Synthesis

The synthesis of benzofuran derivatives typically involves multi-step reactions. Although specific details for ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate are not available, similar compounds are synthesized using precursors like benzofuran derivatives and substituted phenylpropene compounds. The process may require controlled conditions such as temperature, solvent choice (e.g., methanol or ethanol), and catalysts (e.g., sulfuric acid) to ensure high yield and purity.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure and purity of synthesized compounds. For similar benzofuran derivatives, NMR spectra provide insights into the molecular structure by identifying specific functional groups and their environments.

Biological Activities and Applications

Benzofuran derivatives have been studied for their diverse biological activities, including anticancer properties. Some benzofurans exhibit selective toxicity towards human leukemia cells by inducing apoptosis . Although specific biological activities of ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate are not detailed in the literature, its structural similarity to other benzofurans suggests potential applications in medicinal chemistry.

Data Table: Comparison of Benzofuran Derivatives

CompoundMolecular WeightBiological ActivitySynthesis Conditions
Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylateApproximately 336.40 g/molPotential applications in pharmaceuticalsMulti-step reactions, controlled temperature and solvent choice
Ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylateNot specifiedNot detailedSimilar synthesis conditions expected
Benzofuran derivatives (e.g., halogeno-derivatives)VariesSelectively toxic towards human leukemia cellsSynthesis involves o-hydroxyacetophenone and chloroacetone

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